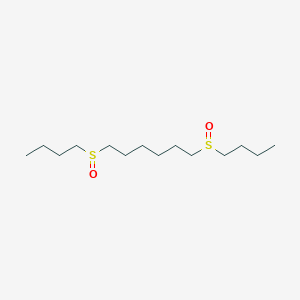![molecular formula C13H17N3O2 B14234626 3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-52-9](/img/structure/B14234626.png)
3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]- is a chemical compound with the molecular formula C13H17N3O2 It is a derivative of piperidine and pyridine, featuring a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves the reaction of piperidine derivatives with pyridine carboxylic acids. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the piperidine and pyridine moieties .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpiperidine-3-carboxamide: Similar structure but with a methyl group on the nitrogen atom.
3-Piperidinecarboxamide, 1-[(5-methyl-3-pyridinyl)carbonyl]-: Similar structure with a methyl group at a different position on the pyridine ring.
Uniqueness
3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Número CAS |
613660-52-9 |
|---|---|
Fórmula molecular |
C13H17N3O2 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1-(6-methylpyridine-3-carbonyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C13H17N3O2/c1-9-4-5-10(7-15-9)13(18)16-6-2-3-11(8-16)12(14)17/h4-5,7,11H,2-3,6,8H2,1H3,(H2,14,17) |
Clave InChI |
UXRZHUWQOQGJJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

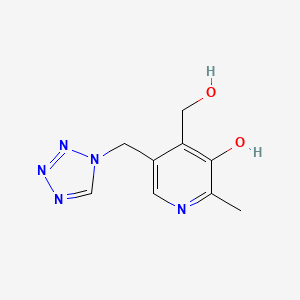
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
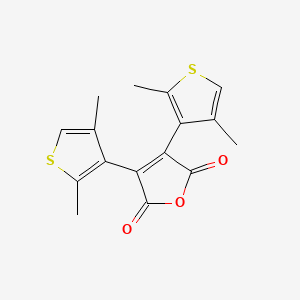
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
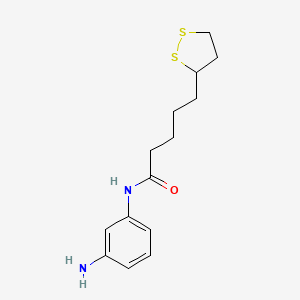
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
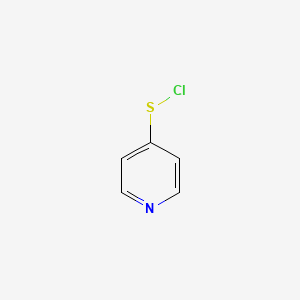
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
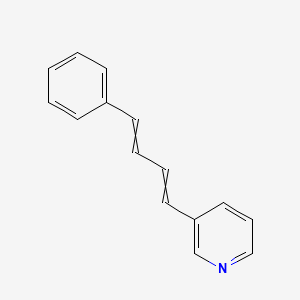
![(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane](/img/structure/B14234607.png)
